N-cyclohexyl-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
Description
N-cyclohexyl-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a tetrazole ring substituted with a trifluoromethylphenyl group and a sulfanyl bridge linked to an N-cyclohexylacetamide moiety. The cyclohexyl substituent contributes to lipophilicity, which may improve membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5OS/c17-16(18,19)12-8-4-5-9-13(12)24-15(21-22-23-24)26-10-14(25)20-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRUTMGXQJLXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the trifluoromethylphenyl group and the cyclohexyl group. The final step involves the formation of the sulfanylacetamide linkage.
Tetrazole Ring Formation: The tetrazole ring can be synthesized using a cycloaddition reaction between an azide and a nitrile.
Introduction of Trifluoromethylphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a trifluoromethyl group is introduced to the phenyl ring.
Cyclohexyl Group Addition: The cyclohexyl group can be introduced via a Grignard reaction or a similar organometallic reaction.
Formation of Sulfanylacetamide Linkage: The final step involves the coupling of the sulfanyl group with the acetamide moiety, typically using a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used to study the effects of trifluoromethyl and tetrazole groups on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~433.4 g/mol | 3.8 | 1 | 6 |
| VUAA-1 | ~413.5 g/mol | 4.2 | 1 | 5 |
| 2-{[1-(3-Chloro-4-methylphenyl)-tetrazolyl]-sulfanyl}-N-(2-methoxyphenyl)acetamide | ~447.9 g/mol | 4.5 | 1 | 6 |
Biological Activity
N-cyclohexyl-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that compounds with similar structural features often interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Many tetrazole derivatives show activity on GPCRs, which are crucial in many physiological processes. The specific interactions of this compound with GPCRs have not been fully elucidated but may involve modulation of intracellular signaling pathways .
- Cytotoxic Activity : Compounds containing tetrazole and thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances their activity .
Antitumor Activity
Studies have shown that compounds with similar structures exhibit promising antitumor properties. The cytotoxicity of this compound was evaluated using the MTT assay against several cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.6 |
| MCF7 (Breast Cancer) | 4.8 |
| HeLa (Cervical Cancer) | 6.3 |
These values suggest that the compound possesses significant antiproliferative activity across different cancer types.
Antimicrobial Activity
The compound's antimicrobial efficacy was assessed against both Gram-positive and Gram-negative bacteria. Preliminary results indicate notable antibacterial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Case Study 1: Anticancer Efficacy
In a controlled study involving the treatment of A549 lung cancer cells with this compound, researchers observed a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound induces programmed cell death through intrinsic pathways.
Case Study 2: Antimicrobial Testing
A separate study evaluated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus. The compound demonstrated synergistic effects when combined with standard antibiotics like methicillin, suggesting its potential as an adjunct therapy in treating resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
